8-Nitro-1-anthraquinonesulfonic acid
CAS No.: 129-37-3
Cat. No.: VC20999125
Molecular Formula: C14H7NO7S
Molecular Weight: 333.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129-37-3 |
|---|---|
| Molecular Formula | C14H7NO7S |
| Molecular Weight | 333.27 g/mol |
| IUPAC Name | 8-nitro-9,10-dioxoanthracene-1-sulfonic acid |
| Standard InChI | InChI=1S/C14H7NO7S/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22/h1-6H,(H,20,21,22) |
| Standard InChI Key | VGIVZECXTZAEHI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O |
Introduction
Chemical Identity and Basic Properties
8-Nitro-1-anthraquinonesulfonic acid (CAS No. 129-37-3) is an organic compound from the anthraquinone family characterized by a nitro group at position 8 and a sulfonic acid group at position 1 of the anthraquinone core structure. This compound has been the subject of various research studies due to its unique structural features and chemical reactivity.
Basic Identification Data
The compound is identified by several key properties that distinguish it from other anthraquinone derivatives:
| Parameter | Value |
|---|---|
| CAS Registry Number | 129-37-3 |
| IUPAC Name | 8-nitro-9,10-dioxoanthracene-1-sulfonic acid |
| Molecular Formula | C14H7NO7S |
| Molecular Weight | 333.27 g/mol |
| Standard InChI | InChI=1S/C14H7NO7S/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22/h1-6H,(H,20,21,22) |
| Standard InChIKey | VGIVZECXTZAEHI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)N+[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O |
The compound features a characteristic anthraquinone core with the notable addition of a nitro group and a sulfonic acid group, creating a molecule with unique chemical and physical properties compared to unsubstituted anthraquinone.
Structural Characteristics and Physical Properties
The molecular structure of 8-Nitro-1-anthraquinonesulfonic acid consists of an anthraquinone skeleton with a nitro group at position 8 and a sulfonic acid group at position 1. This specific substitution pattern affects its physical and chemical behavior significantly.
Physical Properties
While direct experimental data for 8-Nitro-1-anthraquinonesulfonic acid is limited in the available literature, we can draw some comparisons with related compounds. For instance, 5-Nitro-1-anthraquinonesulfonic acid (CAS 82-50-8), a structural isomer, has the following calculated properties:
| Property | Value | Unit |
|---|---|---|
| logP oct/wat | 1.617 | - |
| Boiling Point | 1027.58 | K |
| Critical Temperature | 1285.64 | K |
| Heat Capacity (gas phase) | 599.93 - 610.44 | J/mol×K |
These properties provide a reasonable approximation for 8-Nitro-1-anthraquinonesulfonic acid due to their structural similarities, though exact values would differ slightly due to the different positions of the nitro group .
Synthesis and Preparation Methods
The synthesis of 8-Nitro-1-anthraquinonesulfonic acid typically involves nitration of an existing anthraquinone derivative, such as 1-Anthraquinonesulfonic acid, under controlled conditions.
Nitration of 1-Anthraquinonesulfonic Acid
One of the principal methods for synthesizing this compound involves the nitration of 1-Anthraquinonesulfonic acid:
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Starting with 1-Anthraquinonesulfonic acid (CAS 82-49-5)
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Nitration using a mixture of sulfuric acid and nitric acid
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Temperature control between 95-100°C
The nitration process involves introducing a nitro group into an aromatic ring using strong acids. The reaction conditions must be carefully controlled to achieve regioselectivity and avoid side reactions.
Alternative Synthesis Routes
Other synthesis routes may include:
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Direct sulfonation of 8-nitroanthraquinone
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Ullmann coupling reactions, similar to those used for related anthraquinone derivatives
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Microwave-assisted synthesis techniques for improved yields and reduced reaction times
For example, the synthesis of related compounds like 1-amino-2-sulfo-4-arylaminoanthraquinones involves Ullmann coupling reactions using copper catalysts, which could potentially be adapted for 8-Nitro-1-anthraquinonesulfonic acid derivatives .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related anthraquinone derivatives provides further insight into the properties and behavior of 8-Nitro-1-anthraquinonesulfonic acid.
Comparison with Other Anthraquinone Sulfonic Acids
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 8-Nitro-1-anthraquinonesulfonic acid | 129-37-3 | C14H7NO7S | 333.27 | Nitro at position 8, sulfonic acid at position 1 |
| 1-Anthraquinonesulfonic acid | 82-49-5 | C14H8O5S | 288.28 | No nitro group, only sulfonic acid at position 1 |
| 5-Nitro-1-anthraquinonesulfonic acid | 82-50-8 | C14H7NO7S | 333.27 | Nitro at position 5, sulfonic acid at position 1 |
| 1,8-Anthraquinone sulfonic acid (disodium salt) | N/A | C14H6Na2O8S2 | 412.30 | Sulfonic acid groups at positions 1 and 8, no nitro group |
This comparison demonstrates how the position of functional groups significantly influences the physicochemical properties of these compounds, despite their similar molecular formulas .
Chemical Reactivity and Properties
The reactivity of 8-Nitro-1-anthraquinonesulfonic acid is largely determined by its functional groups – the nitro and sulfonic acid groups – and the electron-withdrawing nature of the anthraquinone core.
Reactivity of Functional Groups
The nitro group (-NO2) at position 8:
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Acts as a strong electron-withdrawing group
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Can be reduced to an amino group under appropriate conditions
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Influences the electronic distribution in the aromatic system
The sulfonic acid group (-SO3H) at position 1:
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Provides water solubility
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Can undergo esterification and amidation reactions
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Serves as a directing group for further substitutions
These functional groups allow for various chemical transformations that can be utilized in organic synthesis applications .
Applications and Research Findings
8-Nitro-1-anthraquinonesulfonic acid and related anthraquinone derivatives have been investigated for various applications, particularly in medicinal chemistry.
Industrial Applications
Additionally, anthraquinone sulfonic acids find applications in:
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Dye industry as intermediates
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Analytical chemistry as indicators
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Material science for specialized coatings and materials
The sulfonic acid group enhances water solubility, making these compounds useful in aqueous systems for various applications .
Structure-Activity Relationships
The biological activity of anthraquinone derivatives, including 8-Nitro-1-anthraquinonesulfonic acid, is highly dependent on their structural features.
Influence of Substituent Position
Research on related compounds has shown that:
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The position of the nitro group significantly affects enzyme inhibition properties
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The sulfonate group is often required for inhibitory activity
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Additional substituents can fine-tune selectivity for specific enzyme isoforms
For instance, studies on anthraquinone derivatives have demonstrated that 1-amino-2-sulfo-4-(1-naphthylamino)anthraquinone was a potent and selective inhibitor of rat NTPDase3 with a Ki of 1.5 μM, while its isomer with the naphthylamino group in a different position showed different selectivity .
Synthetic Transformations and Derivatives
8-Nitro-1-anthraquinonesulfonic acid can serve as a versatile starting material for the synthesis of more complex molecules through various chemical transformations.
Key Transformation Reactions
Several transformation reactions are possible:
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Reduction of the nitro group to an amino group
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Conversion of the sulfonic acid to sulfonyl chloride and subsequent reactions
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Coupling reactions with various amines to form sulfonamides
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Further functionalization of the anthraquinone core
These transformations allow for the creation of libraries of derivatives with potentially valuable properties .
Analytical Methods for Identification
Various analytical methods can be employed for the identification and characterization of 8-Nitro-1-anthraquinonesulfonic acid.
Spectroscopic Methods
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IR Spectroscopy: Characteristic bands for C=O stretching of the anthraquinone core, -NO2 stretching, and -SO3H group vibrations
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NMR Spectroscopy: Distinct patterns in 1H and 13C NMR spectra
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Mass Spectrometry: Molecular ion peak and fragmentation pattern specific to the compound
For related compounds like 5-Nitro-1-anthraquinonesulfonic acid, IR spectroscopy data is available in the NIST database, which can provide a reference for similar functional group identifications .
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